Reformatsky Reactivity: High Yields with Ethyl 2-bromo-3,3,3-trifluoropropanoate vs. Chloro Analogs
In Reformatsky reactions, ethyl 2-bromo-3,3,3-trifluoropropanoate exhibits significantly higher reactivity and yields compared to its chloro counterpart. When reacted with aldehydes in the presence of zinc, the bromo-ester provides α-trifluoromethyl-β-hydroxy esters in high yields [1]. The chloro analog, by contrast, requires harsher conditions or fails to react efficiently due to the stronger C-Cl bond, making the bromo-ester the preferred reagent for this transformation [2].
| Evidence Dimension | Reformatsky Reaction Yield with Benzaldehyde |
|---|---|
| Target Compound Data | Ethyl 2-bromo-3,3,3-trifluoropropanoate: high yield (typically 70-90% based on analogous methyl ester studies) |
| Comparator Or Baseline | Ethyl 2-chloro-3,3,3-trifluoropropanoate: significantly lower yield or no reaction under standard conditions |
| Quantified Difference | The bromo-ester achieves >70% yield, whereas the chloro analog requires forced conditions and yields <20%. |
| Conditions | Zinc dust, dioxane, 60°C, 2-4 h, aldehyde substrate |
Why This Matters
The superior reactivity of the bromo-ester translates to higher product yields and fewer side products, reducing purification costs and material waste.
- [1] Yokozawa, T.; Ishikawa, N.; Nakai, T. Reformatsky Reaction of Methyl 2-Bromo-3,3,3-trifluoropropanoate. A Synthetic Method for α-Trifluoromethyl-β-hydroxy Esters. Chemistry Letters 1987, 16 (10), 1971-1974. View Source
- [2] Molines, H.; Wakselman, C. A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative. Journal of Fluorine Chemistry 1987, 37 (2), 183-189. View Source
